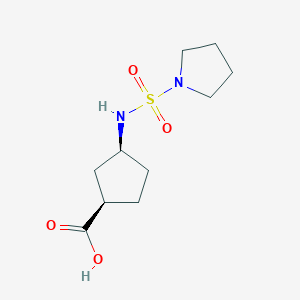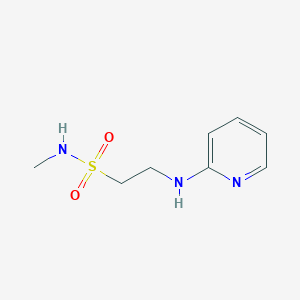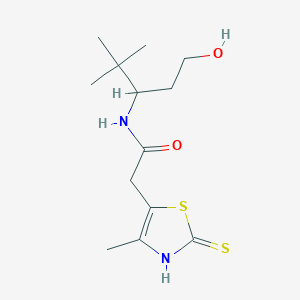![molecular formula C14H18N4O2 B6633606 2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EOMPY or EOM-4-AM, and it has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of EOMPY varies depending on its target. As a PKB inhibitor, EOMPY binds to the ATP-binding site of PKB and prevents its activation. As an nAChR ligand, EOMPY binds to the orthosteric site of nAChRs and modulates their activity. As a CDK4 inhibitor, EOMPY binds to the ATP-binding site of CDK4 and prevents its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EOMPY depend on its target. As a PKB inhibitor, EOMPY has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. As an nAChR ligand, EOMPY has been shown to enhance cognitive function in animal models. As a CDK4 inhibitor, EOMPY has been shown to inhibit cell cycle progression and induce cell cycle arrest in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EOMPY in lab experiments include its potential as a selective inhibitor for various targets, its relatively simple synthesis method, and its potential as a lead compound for drug development. The limitations of using EOMPY in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for EOMPY research, including the development of more potent and selective inhibitors for various targets, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying various cellular processes. Additionally, the optimization of the synthesis method and the investigation of its pharmacokinetic properties are also important future directions for EOMPY research.
In conclusion, EOMPY is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Its mechanism of action varies depending on its target, and its biochemical and physiological effects have been studied in various lab experiments. Despite its limitations, EOMPY has potential as a lead compound for drug development and as a tool for studying various cellular processes. There are several future directions for EOMPY research, including the development of more potent and selective inhibitors, the investigation of its therapeutic potential, and the optimization of its synthesis method.
Métodos De Síntesis
EOMPY can be synthesized using various methods, including the reaction of 2-ethylamino-4-chloropyridine with 5-ethyl-2-bromomethyl-1,3-oxazole in the presence of a base. Another method involves the reaction of 2-ethylamino-4-methylpyridine with 5-ethyl-2-chloromethyl-1,3-oxazole in the presence of a base. The yield of EOMPY using these methods ranges from 50% to 70%.
Aplicaciones Científicas De Investigación
EOMPY has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EOMPY has been studied as a potential inhibitor of protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation, survival, and metabolism. In neuroscience, EOMPY has been studied as a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive processes such as learning and memory. In cancer research, EOMPY has been studied as a potential inhibitor of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.
Propiedades
IUPAC Name |
2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-11-8-17-13(20-11)9-18-14(19)10-5-6-16-12(7-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYKNCKGCWCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CNC(=O)C2=CC(=NC=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)

![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)


![N-methyl-2-[(1-methylbenzimidazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633572.png)

![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633626.png)
![1-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B6633628.png)